
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine
Descripción general
Descripción
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine is a chemical compound with the molecular formula C23H20N2O3 . It is an inhibitor of the N-methyl-D-aspartate receptor, which regulates synaptic transmission . This drug was developed as a research tool to study the function of ion channels and receptors .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The molecular weight of this compound is 372.42 g/mol . It is a solid at room temperature . For storage, it should be kept in a dark place and sealed in dry conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Facile Synthesis Techniques: A novel synthetic method for quinoline derivatives, including variants of 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine, has been developed. This process involves intramolecular Friedel-Crafts acylation reactions, offering advantages like good yields, easy work-up, and environmentally friendly character (Yang et al., 2013).
- Synthesis of Metabolites: Research on the synthesis of metabolites of quinoline compounds related to this compound has been conducted, providing efficient and convenient methods for their preparation (Mizuno et al., 2006).
Biological Applications and Studies
- Anti-tubercular Activity: Novel inhibitors of Mycobacterium tuberculosis have been identified from a series of 4-anilinoquinolines and 4-anilinoquinazolines, including compounds related to this compound. These compounds, with potent MIC90 values, indicate the significance of the benzyloxy aniline and the dimethoxy quinoline ring for Mtb inhibition (Asquith et al., 2019).
- Fluorescent Properties for Biomolecular Linking: A study on the synthesis of 2-amino substituted dimethoxy-quinolines, derivatives of this compound, revealed their suitability as highly fluorescent molecules for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
- Cancer Research and Kinase Inhibition: Research on quinoline- and quinazoline-based kinase inhibitors, related to this compound, has explored their use in targeting non-small cell lung cancer (NSCLC) and chordomas, revealing structural features important for EGFR inhibition (Asquith et al., 2019).
Chemical Analysis and Theoretical Studies
- Theoretical and Structural Analysis: A detailed theoretical study using DFT hybrid methods on compounds structurally similar to this compound provided insights into the local reactivity descriptors such as Fukui functions, local softness, and electrophilicity (Sobarzo-Sánchez et al., 2006).
Other Notable Applications
- Antimalarial Drug Development: The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, closely related to this compound, have led to the discovery of promising antimalarial drug leads (Mizukawa et al., 2021).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMRFWMAIVHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
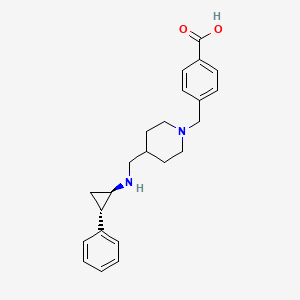
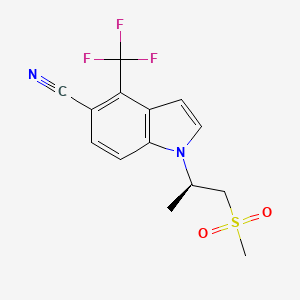



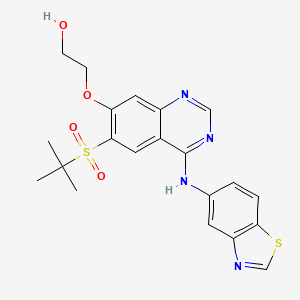
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
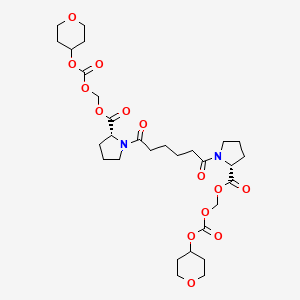
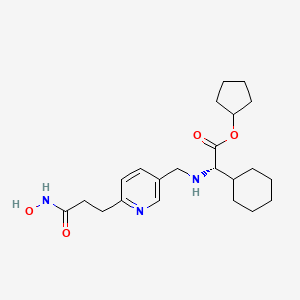
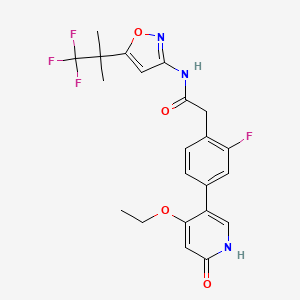
![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)